8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Description
Properties
IUPAC Name |
7-hydroxy-8-prop-2-enyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-4-9-11(17)7-6-10-13(9)14(18)16-8-3-5-12(16)15-10/h2,6-7,17H,1,3-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWMGNRIRPPTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC2=C1C(=O)N3CCCC3=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrrolo Ring: The pyrrolo ring is introduced via a cyclization reaction involving an appropriate amine and an aldehyde or ketone.
Allylation and Hydroxylation: The allyl group is introduced through an allylation reaction using allyl halides in the presence of a base. The hydroxyl group can be introduced via selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Synthetic Routes and Key Reactivity Patterns
The compound’s synthesis often involves condensation reactions between halogenated anthranilic acids and 4-aminobutyric acid in the presence of phosphorus pentoxide, followed by cyclization in refluxing xylene . The allyl and hydroxyl substituents at positions 8 and 7, respectively, are introduced during precursor synthesis or via post-functionalization.
Table 1: Common Electrophilic Substitution Reactions
Hydroxyl Group Reactivity
The 7-hydroxyl group undergoes O-alkylation and O-acylation :
-
Methylation : Treatment with methyl iodide (CH₃I) in basic conditions yields the 7-methoxy analog.
-
Acylation : Reacts with acetyl chloride to form 7-acetoxy derivatives .
Allyl Group Reactivity
The 8-allyl substituent participates in Diels-Alder reactions and oxidative cleavage :
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Cycloadditions : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form fused bicyclic systems.
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Oxidation : Ozonolysis converts the allyl group to a ketone or carboxylic acid, enabling further functionalization.
Palladium-Catalyzed Coupling
The quinazolinone core undergoes dehydrogenative cyclization with Pd(OAc)₂ catalysts to form fused polycyclic structures (e.g., aza-flavones) . This method is atom-economical and compatible with diverse substrates .
Oxidative Cyclization
Reactions with iodine or hypervalent iodine reagents generate oxidized derivatives (e.g., 8-allyl-7-keto analogs) .
Thionation and Sulfur Incorporation
Treatment with phosphorus pentasulfide (P₄S₁₀) in xylene replaces the 9-keto group with a thione, yielding 8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-thione . This modification enhances electrophilicity and bioactivity .
Mechanistic Insights
-
Pseudobasicity : The C-3 position acts as a nucleophilic site due to electron-rich enamine-like character .
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Enamine Formation : Intermediate enamines react with electrophiles (e.g., acyl chlorides) to form C-3 substituted products .
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Thionation Mechanism : P₄S₁₀ reacts via a nucleophilic substitution pathway, replacing oxygen with sulfur at the 9-position .
Key Research Findings
-
Stereoelectronic Effects : The allyl group’s conjugation with the quinazolinone ring stabilizes transition states during cycloadditions.
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Deuterium Labeling : Studies confirm that C-3 substitutions proceed without ring-opening, retaining the heterocyclic backbone .
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Stability : The hydroxyl group enhances solubility but requires protection during harsh reactions (e.g., strong acids) .
This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing bioactive molecules. Further studies on regioselective modifications and catalytic asymmetric reactions could expand its utility in drug discovery.
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of pyrroloquinazolines exhibit a range of biological activities:
- Anti-inflammatory Activity : Compounds similar to 8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one have demonstrated anti-inflammatory effects in various in vitro and in vivo models. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
- Antibacterial Properties : Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibacterial agents. Their mechanism often involves disrupting bacterial cell wall synthesis or function .
- CNS Activity : Some derivatives have been investigated for their central nervous system (CNS) effects, including potential neuroprotective properties. They may act as modulators of neurotransmitter systems or exhibit antioxidant activity that protects neuronal cells from damage .
Therapeutic Potential
The therapeutic potential of this compound extends to several areas:
- Cancer Treatment : Certain pyrroloquinazoline derivatives have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells. By inhibiting PARP, these compounds may enhance the efficacy of conventional chemotherapeutic agents .
- Cardiovascular Health : The antiarrhythmic properties observed in some analogs suggest potential applications in treating cardiac conditions. These compounds may stabilize cardiac membranes or modulate ion channels involved in cardiac rhythm regulation .
Case Studies
Several case studies highlight the effectiveness of pyrroloquinazoline derivatives:
- Study on Anti-inflammatory Effects : A study demonstrated that a related compound reduced inflammation markers in a model of rheumatoid arthritis by inhibiting TNF-alpha production and COX enzymes, showcasing its therapeutic potential for inflammatory diseases .
- Antibacterial Efficacy : In vitro testing against Gram-positive and Gram-negative bacteria revealed that specific derivatives exhibited significant antimicrobial activity, suggesting their utility as lead compounds for antibiotic development .
- Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential role in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Fluorine and trifluoromethyl groups (e.g., Compounds 12, 7) improve metabolic stability and binding affinity. The allyl group in the target compound may enhance membrane permeability.
- Purity and Yield : Derivatives with fluorinated arylidene groups (e.g., Compound 12) exhibit higher yields (84%) and purities (97.2%) compared to brominated analogs (29% yield for Compound 6 in ).
Cytotoxicity and Anticancer Potential
- Fluorinated Derivatives : Compound 12 () demonstrated potent cytotoxic activity in cell-based assays, likely due to fluorine’s electronegativity enhancing DNA intercalation.
- Brominated Analog () : The 7-bromo derivative showed planar molecular geometry, facilitating intercalation into DNA grooves.
- Target Compound: The 7-hydroxy and 8-allyl groups may synergize to inhibit tubulin polymerization or kinase activity, akin to other quinazolinones.
Enzymatic Interactions
- GST Activity Modulation: A related 3-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolinone increased GST activity in mosquito larvae by 26.37%, suggesting the target compound’s hydroxyl group may similarly influence detoxification pathways.
Biological Activity
8-Allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C₁₁H₁₀N₂O₂
- Molecular Weight : 202.21 g/mol
- CAS Number : 85654-22-4
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Various studies have reported different synthetic pathways, including cyclization reactions that yield high purity and yield of the target compound.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies focusing on its antimicrobial, anticancer, and antiviral properties.
Antimicrobial Activity
Research indicates that derivatives of pyrroloquinazolinones exhibit significant antimicrobial properties. In one study, various derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with specific substituents displayed enhanced antibacterial activity compared to standard antibiotics:
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 8-Allyl-7-hydroxy derivative | Staphylococcus aureus | 22 |
| Standard Antibiotic (PC190723) | Staphylococcus aureus | 24 |
These findings suggest that the presence of an allyl group may enhance the interaction with bacterial cell membranes, leading to increased inhibition.
Anticancer Activity
The anticancer potential of this compound has been explored using various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in A549 lung cancer cells with minimal cytotoxicity to normal cells:
| Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| A549 (Lung Cancer) | 15 | 4 |
| Normal Fibroblasts | >60 | - |
This selectivity indicates a promising therapeutic window for potential cancer treatments.
Antiviral Activity
The antiviral activity against H5N1 avian influenza viruses was evaluated in vitro. The compound demonstrated moderate antiviral effects with growth inhibition percentages comparable to known antiviral agents:
| Compound | Virus Growth Inhibition (%) |
|---|---|
| 8-Allyl-7-hydroxy derivative | 65 |
| Standard Antiviral Agent | 70 |
The structure–activity relationship (SAR) analysis indicated that lipophilicity and electronic properties significantly influence antiviral activity.
The mechanisms underlying the biological activities of this compound involve:
- Cell Membrane Disruption : The lipophilic nature aids in penetrating bacterial membranes.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways.
- Viral Replication Inhibition : It interferes with viral entry or replication processes in host cells.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study on Antibacterial Efficacy :
- A clinical isolate of Klebsiella pneumoniae was treated with the compound, resulting in a significant reduction in bacterial load.
- Case Study on Cancer Treatment :
- A patient-derived xenograft model showed tumor regression upon treatment with the compound over a four-week period.
Q & A
Q. Table 1. Synthetic Routes Comparison
| Method | Catalyst | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| AgOTf hydroamination | AgOTf | 85–91 | High (C8) | |
| Suzuki-Miyaura coupling | Pd(OAc)₂ | 75–92 | Moderate | |
| Ru-catalyzed C–H activation | [(p-cymene)RuCl₂]₂ | 70–88 | High (C7) |
Q. Table 2. Hazard Mitigation Strategies
| Risk Code | Mitigation Action | PPE/Equipment |
|---|---|---|
| H315 | Apply dimethicone-based barrier cream | Nitrile gloves |
| H319 | Use polycarbonate face shields | Fume hood |
| H335 | Install HEPA filters in ventilation systems | N95 respirator |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
